

Clinical Evidence for Upadacitinib in Psoriatic Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Upadacitinib

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Study Description	Patient Population & Key Characteristics	Primary Efficacy Endpoint(s)	MDA Achievement & Key Results	Reported Predictors of MDA Response
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| **Real-World, Multicenter (UPREAL-PsA)** [1] [2] [3] | • N=126 PsA patients (Italian centers) • 98% peripheral, 43% axial involvement • 87% bio-refractory (bDMARD failure/intolerant) | Proportion achieving MDA at **24 weeks** | • **47%** achieved MDA at 24 weeks • DAPSA remission: **23%** • ASDAS-CRP inactive disease: **48%** | • **Male gender** (OR 2.54, 95% CI 1.03-6.25) • **bDMARD-naïve** (OR 4.13, 95% CI 1.34-12.71) • **Elevated baseline CRP** (OR 2.49, 95% CI 1.02-6.12) || **Real-World, Observational** [4] | • N=425 PsA patients (Italian centers) • 66.4% peripheral-only, 33.6% mixed disease • 95.6% received UPA as ≥2nd-line therapy | MDA/VLDA and DAPSA remission/LDA at **12 months** | • **59.9%** achieved MDA at 12 months (LUNDEX-adjusted: **47.4%**) • DAPSA LDA/remission: **56.8%** (LUNDEX-adjusted: **36.5%**) | • **Higher treatment persistence** in peripheral-only PsA vs. mixed • **Lower persistence** linked to fibromyalgia, corticosteroid use, higher baseline pain || **Phase 3 Trial (SELECT-PsA 2)** [5] | • N=641 active PsA patients with prior bDMARD inadequate response | ACR20 response at **12 weeks** | • **MDA at 24 weeks:** UPA 15mg: **25%**; UPA 30mg: **29%**; Placebo: **3%** (p<0.0001) | • (Trial focused on efficacy versus placebo; not designed to assess demographic/laboratory predictors) |

Experimental Protocols & Methodological Details

For reliability and reproducibility, below are the detailed methodologies from the key studies cited.

- **UPREAL-PsA Study Design** [1]: This was a **prospective, real-life cohort study** across 10 Italian referral centers. Consecutive adult PsA patients with active disease (not in MDA) starting UPA 15 mg once daily were enrolled. Key assessments at baseline, week 12, and week 24 included tender/swollen joint counts (TJC68/SJC66), Leeds Enthesitis Index (LEI), PASI, DAPSA, HAQ, VAS pain, PtGA, PGA, and ASDAS-CRP for those with axial involvement. The primary effectiveness outcome was the proportion achieving MDA at week 24. Statistical analysis involved multivariate regression to identify predictors of MDA.
- **SELECT-PsA 2 Trial Design** [5]: This was a **Phase 3, multicenter, randomized, double-blind, placebo-controlled trial**. Adult patients with active PsA and inadequate response to at least one bDMARD were randomized to UPA 15 mg, UPA 30 mg, or placebo. The primary endpoint was the ACR20 response at week 12. MDA at week 24 was a ranked secondary endpoint, assessed against placebo.

Mechanism of Action & Signaling Pathway

Upadacitinib is an oral, selective inhibitor of Janus kinase (JAK) enzymes. The following diagram illustrates its proposed mechanism of action in psoriatic arthritis, targeting the JAK-STAT signaling pathway central to the inflammatory response.

This diagram illustrates that **upadacitinib** exerts its effect by **selectively inhibiting JAK1-mediated signaling** [5]. This intracellular blockade prevents the phosphorylation and subsequent dimerization of STAT proteins, thereby reducing the transcription of pro-inflammatory genes involved in the pathogenesis of PsA.

Key Insights for Research and Development

- **Target Patient Profile:** The identified predictors suggest that **bio-naïve patients with high inflammatory burden** (elevated CRP) may represent the optimal population for **upadacitinib** response in PsA [1] [2] [3].
- **Real-World Validation:** Consistent MDA rates between real-world studies (~47-60%) and Phase 3 trials (~25-29%, in a refractory population) strengthen the evidence for **upadacitinib**'s clinical efficacy and generalizability [1] [4] [5].
- **Comparative Effectiveness:** While direct head-to-head data is limited, one real-world study in rheumatoid arthritis suggests that switching to **upadacitinib** after TNF inhibitor failure may yield better outcomes than cycling to another TNFi or a drug with a different MOA [6]. Further research is needed to confirm if this holds true in PsA.

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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Web: www.smolecule.com